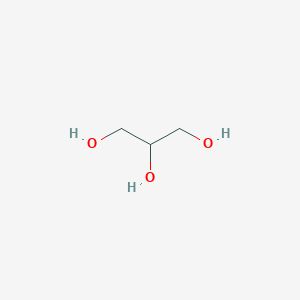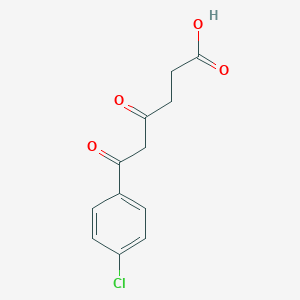
FR 171113
Übersicht
Beschreibung
FR 171113 ist ein nicht-peptidischer Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), auch bekannt als Thrombinrezeptor. Er wurde ursprünglich von Fujisawa Pharmaceutical Co., Ltd. entwickelt. Diese Verbindung ist wirksam bei der Verhinderung einer okklusiven arteriellen Thrombose, ohne die Blutungszeit zu verlängern oder die Gerinnungszeit zu beeinflussen .
Vorbereitungsmethoden
Die Syntheseroute beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Thiosemicarbazid zur Bildung des Thiazolidinonrings, gefolgt von einer Acylierung mit 2,4-Dichlorbenzoylchlorid . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Schritten mit Optimierung für die großtechnische Produktion.
Chemische Reaktionsanalyse
FR 171113 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiazolidinderivate zu bilden.
Substitution: Es unterliegt nukleophilen Substitutionsreaktionen, insbesondere an den Chlorphenyl- und Dichlorbenzoyl-Moietäten. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Thiazolidinonderivaten zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von PAR-1 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich der Thrombozytenaggregation und Entzündung.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Vorbeugung von Thrombosen und der Behandlung von Herz-Kreislauf-Erkrankungen untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch spezifische Hemmung des Protease-aktivierten Rezeptors 1 (PAR-1). Dieser Rezeptor wird durch Thrombin aktiviert, was zu Thrombozytenaggregation und Thrombusbildung führt. This compound bindet an PAR-1 und verhindert so dessen Aktivierung durch Thrombin und hemmt dadurch die Thrombozytenaggregation. Dieser Mechanismus beinhaltet die Unterdrückung von Signalwegen wie der Phosphorylierung der extrazellulären signalregulierten Kinase (ERK)-1/2 und des nuclear factor-kappa B (NF-kB) .
Analyse Chemischer Reaktionen
FR 171113 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl and dichlorobenzoyl moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
FR 171113 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazolidinone derivatives.
Biology: The compound is used to investigate the role of PAR-1 in various biological processes, including platelet aggregation and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in preventing thrombosis and treating cardiovascular diseases.
Wirkmechanismus
FR 171113 exerts its effects by specifically inhibiting the Protease-Activated Receptor-1 (PAR-1). This receptor is activated by thrombin, leading to platelet aggregation and thrombus formation. This compound binds to PAR-1, preventing its activation by thrombin and thereby inhibiting platelet aggregation. This mechanism involves the suppression of signaling pathways such as the phosphorylation of Extracellular Signal-Regulated Kinase (ERK)-1/2 and nuclear factor-kappa B (NF-kB) .
Vergleich Mit ähnlichen Verbindungen
FR 171113 ist unter den PAR-1-Antagonisten aufgrund seiner nicht-peptidischen Struktur einzigartig. Ähnliche Verbindungen umfassen:
Vorapaxar: Ein weiterer PAR-1-Antagonist, aber es ist eine peptidbasierte Verbindung.
SCH 530348: Ein niedermolekularer PAR-1-Antagonist mit einer anderen chemischen Struktur.
E5555: Ein PAR-1-Antagonist mit einem anderen Wirkmechanismus im Vergleich zu this compound. This compound zeichnet sich durch seine spezifische Hemmung der Thrombin-induzierten Thrombozytenaggregation aus, ohne die Gerinnungszeit zu beeinflussen
Eigenschaften
IUPAC Name |
methyl (2E)-2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4S/c1-28-16(25)9-15-18(27)24(12-5-2-10(20)3-6-12)19(29-15)23-17(26)13-7-4-11(21)8-14(13)22/h2-9H,1H3/b15-9+,23-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGLYCKTPKZBGI-DALCUZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(C(=NC(=O)C2=C(C=C(C=C2)Cl)Cl)S1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-50-2 | |
| Record name | 173904-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)







